molecular formula C20H22N2O4 B2625829 N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide CAS No. 898465-09-3

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide

Cat. No.: B2625829
CAS No.: 898465-09-3
M. Wt: 354.406
InChI Key: XMUMDQBXZXPBOK-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
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Scientific Research Applications

Psycho- and Neurotropic Properties

A study on novel quinolin-4-ones, similar in structure to the requested compound, demonstrated specific psychoactive effects, including sedative and anti-amnesic activities, suggesting their potential for further investigation as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthesis and Molecular Rearrangement

Research on the synthesis of quinoline derivatives through the treatment of quinolin-2-ones with various reagents reveals complex molecular rearrangements and the formation of diverse structures, which could be pivotal in developing new pharmaceuticals or materials (Klásek, Kořistek, Sedmera, & Halada, 2003).

Ligand Formation for Metal Complexes

The creation of phosphonito, N, and phosphito, N ligands based on quinolines showcases their utility in forming complexes with metals like rhodium, palladium, and platinum, indicating their importance in catalysis and material science (Franciò, Drommi, Graiff, Faraone, & Tiripicchio, 2002).

Apoptosis Induction in Cancer Cells

A study on N-phenyl-pyrazolo[3,4-b]quinolin-amines, structurally related to the compound , found these substances to be potent inducers of apoptosis in cancer cells, offering insights into new therapeutic avenues for cancer treatment (Zhang, Claassen, Crogran-Grundy, Tseng, Drewe, & Cai, 2008).

Antimicrobial and Antifungal Activities

Another study focused on the synthesis of 2H-pyrano[3,2-h]quinolines demonstrated that derivatives containing pyrazole and indoline moieties exhibit significant antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Mostafa, 2013).

Key Intermediate in PDE5 Inhibitors

Research on the synthesis of tetrahydropyrrolo[3,4-b]quinolin-9-one, a key intermediate in the development of phosphodiesterase 5 (PDE5) inhibitors, underscores the compound's importance in creating treatments for conditions like erectile dysfunction (Li, Branum, Russell, Jiang, & Sui, 2005).

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-6-8-16(12-17(14)22)21-20(24)15-7-9-18(25-2)19(11-15)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUMDQBXZXPBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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